molecular formula C13H12FNO B8197041 4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine

4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B8197041
M. Wt: 217.24 g/mol
InChI Key: PSBNOMWXMWRLPR-UHFFFAOYSA-N
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Description

4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 5 position, and an amine group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

  • Step 1: Synthesis of 4-Fluoro-5-methoxy-1,1’-biphenyl

      Reagents: 4-Fluorophenylboronic acid, 5-methoxy-2-iodoaniline

      Catalyst: Palladium(II) acetate

      Base: Potassium carbonate

      Solvent: Tetrahydrofuran (THF)

      Conditions: Reflux at 80°C for 12 hours

  • Step 2: Amination Reaction

      Reagents: 4-Fluoro-5-methoxy-1,1’-biphenyl, Ammonia

      Catalyst: Copper(I) iodide

      Solvent: Ethanol

      Conditions: Reflux at 100°C for 24 hours

Industrial Production Methods

Industrial production of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, particularly at the positions ortho and para to the amine group.

    Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.

    Oxidation: Nitro derivatives of biphenyl.

    Reduction: Amino derivatives of biphenyl.

Comparison with Similar Compounds

4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 4’-Fluoro-5-methoxy-[1,1’-biphenyl]-2-amine, particularly its combination of functional groups that contribute to its diverse applications and reactivity.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-6-7-13(15)12(8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBNOMWXMWRLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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